5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid
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Overview
Description
5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both isoxazole and pyrazole rings These structures are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and pyrazole derivatives, such as:
- 3-(1-Methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid
- 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole
- 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-methyl ester .
Uniqueness
What sets 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both isoxazole and pyrazole rings in a single molecule provides a unique scaffold for the development of new compounds with potentially enhanced properties .
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-5-propan-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-6(2)10-8(11(15)16)9(13-17-10)7-4-12-14(3)5-7/h4-6H,1-3H3,(H,15,16) |
InChI Key |
UVAKVGRNNLEEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=CN(N=C2)C)C(=O)O |
Origin of Product |
United States |
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